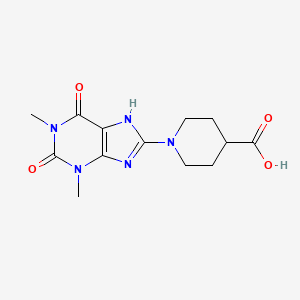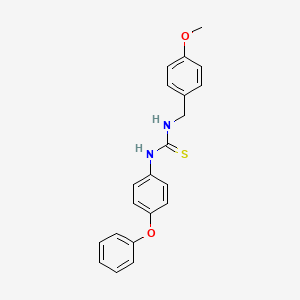![molecular formula C15H17N5O2 B3745727 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745727.png)
8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that has been used for decades to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing. In addition to its clinical use, theophylline has been extensively studied for its biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
Theophylline works by inhibiting the activity of phosphodiesterases, enzymes that break down cAMP. This leads to an increase in cAMP levels, which in turn activates various signaling pathways that result in smooth muscle relaxation and bronchodilation. Theophylline also antagonizes the adenosine receptor, which can contribute to its bronchodilatory effects.
Biochemical and Physiological Effects
In addition to its bronchodilatory effects, 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It can increase heart rate and cardiac output, stimulate the central nervous system, and affect renal function. Theophylline has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline is a valuable tool for scientific research due to its well-established mechanism of action and extensive pharmacological profile. It is relatively inexpensive and widely available, making it accessible to researchers. However, 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has limitations in terms of its specificity and potential for off-target effects. It can also have variable pharmacokinetics, which can make dosing challenging.
Zukünftige Richtungen
There are several areas of future research that could be explored using 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of more specific phosphodiesterase inhibitors that could have fewer off-target effects than this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, this compound could be further studied for its anti-inflammatory effects and potential use in other inflammatory diseases beyond respiratory diseases.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its well-established mechanism of action and extensive pharmacological profile. It has been widely used to study various physiological processes and has potential for further exploration in the development of new therapies.
Wissenschaftliche Forschungsanwendungen
Theophylline has been widely used in scientific research due to its ability to modulate various physiological processes. It has been shown to affect intracellular calcium levels, cyclic adenosine monophosphate (cAMP) signaling, and the activity of various enzymes such as phosphodiesterases and adenosine deaminase. Theophylline has also been used to study the effects of caffeine on the body, as they share a similar chemical structure and mechanism of action.
Eigenschaften
IUPAC Name |
8-(3,5-dimethylanilino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-9(2)7-10(6-8)16-14-17-11-12(18-14)19(3)15(22)20(4)13(11)21/h5-7H,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGWDXRGZQUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745663.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3745680.png)
![1-phenyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745685.png)
![3-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3745696.png)
![3-iodo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3745698.png)
![1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3745705.png)
![2-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3745710.png)
![N-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3745717.png)

![2-iodo-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3745733.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3745740.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-beta-alanine](/img/structure/B3745745.png)
![ethyl 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3745749.png)
